N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a bicyclic core integrating thiazole and pyrimidine rings. Key structural features include:
- A 2-methoxyphenylacetamide substituent at position 5 of the thiazolo-pyrimidine system.
- A thioether linkage (-S-) connecting the acetamide moiety to the heterocyclic core.
- A 7-oxo-3-phenyl-2-thioxo group, which introduces electron-withdrawing effects and influences molecular conformation.
Such derivatives are synthesized via heterocyclization reactions involving phenylisothiocyanate and hydrazinecarbothioamide intermediates, as observed in analogous syntheses (e.g., compound 8 in ). The pharmacological relevance of pyrimidine derivatives, particularly their role as kinase inhibitors or antimicrobial agents, is well-documented.
Properties
Molecular Formula |
C20H16N4O3S3 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N4O3S3/c1-27-14-10-6-5-9-13(14)21-15(25)11-29-19-22-17-16(18(26)23-19)30-20(28)24(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
OWWRQNGKUGGUIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, which is then functionalized with various substituents to achieve the desired compound. Common reagents used in these reactions include sulfur-containing compounds, phenyl derivatives, and acetamide groups. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolo[4,5-d]pyrimidine core to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds
Scientific Research Applications
Chemistry
N-(2-methoxyphenyl)-2-acetamide derivatives are valuable as building blocks for the synthesis of more complex molecules. Their unique chemical properties allow them to act as reagents in various organic reactions, facilitating the development of novel compounds.
Biology
The compound exhibits significant biological activity and can be utilized in studies related to:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various biochemical pathways.
- Receptor Binding : The compound can bind to specific receptors that modulate cellular signaling pathways.
- Cellular Signaling : It influences cellular processes through interactions with nucleic acids and proteins.
Medicine
This compound has promising therapeutic applications, including:
- Antimicrobial Properties : Research indicates that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including glioblastoma and breast cancer. Its anticancer mechanism may involve inducing apoptosis and inhibiting cell proliferation through specific signaling pathways.
Industry
In addition to its applications in medicine and biology, N-(2-methoxyphenyl)-2-acetamide can be used in the development of new materials such as polymers and coatings due to its unique chemical properties.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various thiazole derivatives, including N-(2-methoxyphenyl)-2-acetamide derivatives. The findings indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin.
Study 2: Anticancer Potential
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. The proposed mechanisms include apoptosis induction and inhibition of cell cycle progression through modulation of specific signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. The thiazolo[4,5-d]pyrimidine core is known to interact with nucleic acids and proteins, influencing gene expression and protein function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The thiazolo-pyrimidine scaffold varies significantly in fused ring positions and substituents, impacting bioactivity and physicochemical properties.
Key Observations:
- Ring Fusion Position: The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a] () in ring connectivity, leading to distinct electronic profiles. For example, the dihedral angle between fused thiazolopyrimidine and benzene rings in is 80.94°, suggesting steric hindrance.
- Substituent Effects: The 2-methoxyphenyl group in the target compound may enhance solubility compared to 4-methoxyphenyl analogs (). Trimethoxybenzylidene groups () improve crystallinity but reduce bioavailability due to high lipophilicity.
Spectroscopic and Crystallographic Data
NMR Analysis ():
Regions of chemical shift divergence in analogous compounds (e.g., positions 29–36 and 39–44) suggest:
- The 2-methoxyphenyl group in the target compound likely causes upfield shifts in region A (C-H aromatic protons).
- Thioacetamide’s sulfur atom induces deshielding in region B (N-H and adjacent carbons).
Crystallography ():
- The thiazolo[3,2-a]pyrimidine derivative in has a monoclinic crystal system (space group P21/n) with Z = 4 and unit cell volume 2318.1 ų.
- Hydrogen bonding (C–H···O) stabilizes the lattice, a feature likely shared with the target compound.
Pharmacological and Industrial Implications
- Bioactivity: Thiazolo-pyrimidines are explored for kinase inhibition, while thieno-pyrimidines () target infectious diseases.
- Lumping Strategy (): Compounds with similar cores (e.g., thiazolo vs. thieno) may be grouped for high-throughput screening, though substituent-specific effects limit this approach.
Biological Activity
N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a thiazolo[4,5-d]pyrimidine core, which is known for various therapeutic applications including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 456.6 g/mol. The IUPAC name reflects its intricate structure, which includes a methoxy group and a thiazolo[4,5-d]pyrimidine moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O3S3 |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
Antimicrobial Activity
Research indicates that compounds with similar thiazolo[4,5-d]pyrimidine structures exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of these compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been supported by in vitro studies demonstrating cytotoxic effects against human cancer cell lines. For example, derivatives have shown significant activity against glioblastoma and breast cancer cells . The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazolo[4,5-d]pyrimidine core can inhibit key enzymes involved in cellular processes.
- Receptor Binding : The compound may bind to specific receptors that modulate cellular signaling pathways.
- Nucleic Acid Interaction : It has the potential to interact with DNA/RNA, affecting gene expression and protein synthesis .
Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of various thiazole derivatives including N-(2-methoxyphenyl)-2-acetamide derivatives, it was found that certain modifications enhanced their antibacterial activity significantly compared to standard antibiotics like ampicillin .
Study 2: Anticancer Activity Assessment
Another research focused on the cytotoxic effects of N-(2-methoxyphenyl)-2-acetamide derivatives on cancer cell lines revealed that these compounds exhibited IC50 values lower than many existing chemotherapeutic agents. The study emphasized the structure–activity relationship (SAR), indicating that specific substituents on the thiazolo core could enhance anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
